2-[(E)-2-(5-bromo-2-methoxyphenyl)ethenyl]-4H-3,1-benzoxazin-4-one
Description
2-[(E)-2-(5-bromo-2-methoxyphenyl)ethenyl]-4H-3,1-benzoxazin-4-one is a synthetic organic compound that belongs to the class of benzoxazinones This compound is characterized by the presence of a bromine atom, a methoxy group, and a styryl group attached to a benzoxazinone core
Properties
IUPAC Name |
2-[(E)-2-(5-bromo-2-methoxyphenyl)ethenyl]-3,1-benzoxazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrNO3/c1-21-15-8-7-12(18)10-11(15)6-9-16-19-14-5-3-2-4-13(14)17(20)22-16/h2-10H,1H3/b9-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTMDMUVBKHIVJT-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=CC2=NC3=CC=CC=C3C(=O)O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=C/C2=NC3=CC=CC=C3C(=O)O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(5-bromo-2-methoxyphenyl)ethenyl]-4H-3,1-benzoxazin-4-one can be achieved through a multi-step process. One common method involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 5-bromo-2-methoxybenzaldehyde.
Knoevenagel Condensation: The aldehyde is then subjected to a Knoevenagel condensation reaction with 2-aminophenol to form the corresponding benzoxazinone intermediate.
Styryl Group Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-2-(5-bromo-2-methoxyphenyl)ethenyl]-4H-3,1-benzoxazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the double bond into a single bond, altering the compound’s properties.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The major product is the corresponding single-bonded derivative.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
2-[(E)-2-(5-bromo-2-methoxyphenyl)ethenyl]-4H-3,1-benzoxazin-4-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory or anticancer agent due to its structural similarity to other bioactive benzoxazinones.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes.
Biological Studies: It can be used as a probe to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 2-[(E)-2-(5-bromo-2-methoxyphenyl)ethenyl]-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-2-(4-methoxyphenyl)ethenyl]-4H-3,1-benzoxazin-4-one
- 2-[(E)-2-(5-chloro-2-methoxyphenyl)ethenyl]-4H-3,1-benzoxazin-4-one
- 2-[(E)-2-(5-bromo-2-hydroxyphenyl)ethenyl]-4H-3,1-benzoxazin-4-one
Uniqueness
The presence of the bromine atom and the methoxy group in 2-[(E)-2-(5-bromo-2-methoxyphenyl)ethenyl]-4H-3,1-benzoxazin-4-one distinguishes it from similar compounds. These substituents can significantly influence the compound’s reactivity, biological activity, and electronic properties, making it unique for specific applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
